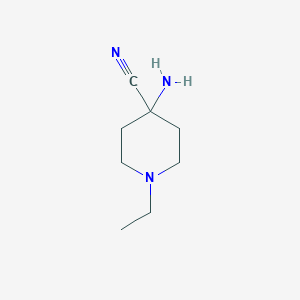
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is a synthetic organic compound with applications across various fields of research, including chemistry, biology, and medicine. The structure of the compound is characterized by a combination of phenyl, piperidine, sulfonyl, and pyridine groups, which contribute to its diverse chemical behavior and potential utility in scientific investigations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide typically involves a multi-step process:
Formation of the Pyridine Intermediate: : Starting with 2-aminopyridine, the intermediate is synthesized through acylation and subsequent oxidation to form the 2-oxo-3-(piperidin-1-ylsulfonyl)pyridine structure.
Coupling with the Phenyl Group: : The pyridine intermediate is then coupled with a methylthiophenyl derivative using suitable coupling agents and reaction conditions to yield the final compound.
Industrial production methods often employ optimized reaction conditions, including precise temperature control, solvent selection, and purification techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The sulfur-containing methylthio group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : The carbonyl group within the pyridine ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at various sites on the phenyl and pyridine rings, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Coupling Agents: : Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC).
Major Products
Wissenschaftliche Forschungsanwendungen
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is used in a variety of scientific research applications:
Chemistry: : As a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology: : Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: : Explored for potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic outcomes. The exact mechanism of action often involves binding to active sites, inhibition or activation of enzymatic activity, and alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide can be compared with similar compounds that share structural features or functional groups:
N-(3-(methylthio)phenyl)-2-aminopyridine: : Similar in terms of the phenyl and pyridine groups but lacks the piperidin-1-ylsulfonyl functionality.
N-(3-(methylthio)phenyl)-2-(2-oxo-3-(morpholin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide: : Features a morpholine ring instead of a piperidine ring, potentially altering its chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-27-16-8-5-7-15(13-16)20-18(23)14-21-10-6-9-17(19(21)24)28(25,26)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFOJYMPTJIXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2868669.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline](/img/structure/B2868671.png)

![(2,5-Dimethylfuran-3-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2868673.png)
amine hydrochloride](/img/structure/B2868674.png)

![4-[2-(4-Methoxyphenyl)ethyl]aniline](/img/structure/B2868680.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2868681.png)


![[3-(Trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2868690.png)

